molecular formula C16H14F3N5O2 B14091742 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B14091742
M. Wt: 365.31 g/mol
InChI Key: HRYRIBUHVQAKIT-UHFFFAOYSA-N
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Description

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core substituted with ethoxy, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the ethoxy and methyl groups through nucleophilic substitution reactions. The trifluoromethyl group is often introduced using trifluoromethylation reagents under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to streamline the process and reduce production costs. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and trifluoromethylating agents are employed under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and physical properties.

Scientific Research Applications

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Material Science: It is explored for its use in the development of advanced materials with unique electronic and optical properties.

    Biological Research: The compound’s interactions with biological macromolecules are investigated to understand its potential as a therapeutic agent.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate’s access. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic effects. The molecular pathways involved include signal transduction pathways and metabolic pathways essential for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
  • 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-hydroxy-5-methyl-1H-pyrimidin-6-one

Uniqueness

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties to the molecule This group enhances the compound’s stability and reactivity, making it a valuable candidate for various applications

Properties

Molecular Formula

C16H14F3N5O2

Molecular Weight

365.31 g/mol

IUPAC Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-(trifluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C16H14F3N5O2/c1-3-26-9-4-5-11-10(6-9)8(2)20-14(21-11)24-15-22-12(16(17,18)19)7-13(25)23-15/h4-7H,3H2,1-2H3,(H2,20,21,22,23,24,25)

InChI Key

HRYRIBUHVQAKIT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C(F)(F)F)C

Origin of Product

United States

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